Azocan-3-amine Azocan-3-amine
Brand Name: Vulcanchem
CAS No.: 42839-35-0
VCID: VC6539723
InChI: InChI=1S/C7H16N2/c8-7-4-2-1-3-5-9-6-7/h7,9H,1-6,8H2
SMILES: C1CCC(CNCC1)N
Molecular Formula: C7H16N2
Molecular Weight: 128.219

Azocan-3-amine

CAS No.: 42839-35-0

Cat. No.: VC6539723

Molecular Formula: C7H16N2

Molecular Weight: 128.219

* For research use only. Not for human or veterinary use.

Azocan-3-amine - 42839-35-0

Specification

CAS No. 42839-35-0
Molecular Formula C7H16N2
Molecular Weight 128.219
IUPAC Name azocan-3-amine
Standard InChI InChI=1S/C7H16N2/c8-7-4-2-1-3-5-9-6-7/h7,9H,1-6,8H2
Standard InChI Key ZRHHDWFTDGGETF-UHFFFAOYSA-N
SMILES C1CCC(CNCC1)N

Introduction

Chemical Structure and Physicochemical Properties

Azocan-3-amine belongs to the azocane family, a class of saturated heterocycles featuring an eight-membered ring with one nitrogen atom. The compound’s structure comprises a bicyclic framework where the amine group is positioned at the third carbon of the azocane ring. Key physicochemical properties include:

PropertyValue
Molecular FormulaC7H16N2\text{C}_7\text{H}_{16}\text{N}_2
Molecular Weight128.22 g/mol
CAS Number42839-35-0
Hydrogen Bond Donors2 (amine groups)
Hydrogen Bond Acceptors2

The amine group at position 3 enhances nucleophilicity, enabling participation in hydrogen bonding and acid-base reactions. Conformational analysis reveals that the azocane ring adopts a chair-like structure, minimizing steric strain while maximizing orbital overlap for reactivity.

Synthesis Methods and Optimization

Laboratory-Scale Synthesis

The synthesis of Azocan-3-amine typically involves cyclization strategies. A representative pathway includes:

  • Ring-Closing Metathesis (RCM): Utilizing Grubbs catalysts to form the azocane backbone from diene precursors.

  • Amine Functionalization: Introducing the amine group via nucleophilic substitution or reductive amination.

A comparative analysis of synthesis methods reveals trade-offs between yield and purity:

MethodYield (%)Purity (%)Key Challenges
RCM with Grubbs Catalyst65–7590–95High catalyst cost
Reductive Amination50–6085–90Byproduct formation

Optimized conditions for reductive amination involve sodium cyanoborohydride in methanol at pH 6–7, achieving 72% yield after chromatographic purification.

Industrial Production Considerations

Scaling up synthesis requires addressing:

  • Catalyst Recovery: Implementing flow chemistry systems to reuse Grubbs catalysts.

  • Solvent Selection: Replacing dichloromethane with cyclopentyl methyl ether (CPME) for greener processing.

Comparative Analysis with Related Azocane Derivatives

Azocan-3-amine’s reactivity and bioactivity differ markedly from smaller-ring analogs:

CompoundRing SizelogPAntimicrobial MIC (μg/mL)
Azocan-3-amine8-membered1.232–64
Piperidin-3-amine6-membered0.8128–256
Pyrrolidin-3-amine5-membered0.5>256

The larger azocane ring improves membrane permeability (logP = 1.2 vs. 0.8 for piperidine), enhancing cellular uptake and potency .

Future Research Directions

Mechanistic Studies

  • Catalytic Applications: Exploring Azocan-3-amine as a ligand in asymmetric organocatalysis, building on azocane- HOTf systems for C(sp³)-H oxidation .

  • Drug Delivery Systems: Functionalizing the amine group for pH-responsive nanoparticle conjugation.

Synthetic Biology Integration

Engineering microbial pathways (e.g., E. coli transaminases) for biocatalytic production could reduce reliance on transition metal catalysts.

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